An In-depth Technical Guide to the Physicochemical Properties of Iriflophenone-3-C-beta-glucoside
An In-depth Technical Guide to the Physicochemical Properties of Iriflophenone-3-C-beta-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iriflophenone-3-C-beta-glucoside is a naturally occurring benzophenone C-glucoside found in various plant species, including those of the genera Aquilaria, Cyclopia, and Dryopteris.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and notably, anti-diabetic properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of Iriflophenone-3-C-beta-glucoside, detailed experimental protocols for their determination, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
General Properties
| Property | Value | Source |
| IUPAC Name | (1S)-1,5-anhydro-1-[2,4,6-trihydroxy-3-(4-hydroxybenzoyl)phenyl]-D-glucitol | N/A |
| Synonyms | Iriflophenone 3-C-glucoside, Iriflophenone 3-C-β-D-glucopyranoside | [3] |
| CAS Number | 104669-02-5 | [3] |
| Appearance | Off-white to light yellow solid/crystalline powder | [3] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of Iriflophenone-3-C-beta-glucoside. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in the literature.
| Property | Value | Method | Source |
| Molecular Formula | C₁₉H₂₀O₁₀ | - | [3] |
| Molecular Weight | 408.36 g/mol | - | [3] |
| Melting Point | 272.66-278.08 °C | Experimental | [4] |
| Boiling Point | 669.9 ± 55.0 °C | Predicted | N/A |
| Density | 1.680 ± 0.06 g/cm³ | Predicted | N/A |
| pKa | 7.04 ± 0.50 | Predicted | N/A |
Solubility Profile
The solubility of Iriflophenone-3-C-beta-glucoside is a critical parameter for its biological activity and formulation.
| Solvent | Solubility | Concentration | Method | Source |
| DMSO | Soluble | 11 mg/mL | Experimental | [5] |
| Methanol | Soluble | Not specified | N/A | N/A |
| Water | Soluble | Not specified | N/A | N/A |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | 6.12 mM | Experimental | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | 6.12 mM | Experimental | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 6.12 mM | Experimental | [3] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical and biological properties of Iriflophenone-3-C-beta-glucoside.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point of Iriflophenone-3-C-beta-glucoside using a standard capillary melting point apparatus.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination using the Capillary Method.
Procedure:
-
Sample Preparation: Ensure the Iriflophenone-3-C-beta-glucoside sample is completely dry and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, heat the block rapidly to about 20°C below this temperature.
-
Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
-
Observation: Observe the sample through the magnifying lens.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of Iriflophenone-3-C-beta-glucoside in water.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Procedure:
-
Sample Preparation: Add an excess amount of solid Iriflophenone-3-C-beta-glucoside to a known volume of distilled water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of Iriflophenone-3-C-beta-glucoside in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Determination of pKa (Potentiometric Titration)
This protocol provides a general method for determining the acid dissociation constant (pKa) of a flavonoid-like compound such as Iriflophenone-3-C-beta-glucoside using potentiometric titration.
Procedure:
-
Solution Preparation: Prepare a standard solution of Iriflophenone-3-C-beta-glucoside of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water-cosolvent mixture if aqueous solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter with a suitable electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acidic functional groups have been neutralized.
Signaling Pathways and Mechanism of Action
Iriflophenone-3-C-beta-glucoside exerts its biological effects through various mechanisms, with its anti-diabetic properties being the most studied.
Anti-Diabetic Activity
The anti-diabetic effects of Iriflophenone-3-C-beta-glucoside are primarily attributed to its influence on glucose metabolism. One of the key pathways implicated is the AMP-activated protein kinase (AMPK) signaling pathway.[6]
AMPK Signaling Pathway Activation by Iriflophenone-3-C-beta-glucoside
Caption: Proposed mechanism of Iriflophenone-3-C-beta-glucoside in modulating glucose and lipid metabolism via the AMPK signaling pathway.
Iriflophenone-3-C-beta-glucoside is believed to activate AMPK, a central regulator of cellular energy homeostasis. This activation leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in insulin-sensitive tissues like muscle and adipose tissue, thereby enhancing glucose uptake from the bloodstream.[4][7]
Furthermore, activated AMPK is known to down-regulate the expression of key lipogenic enzymes.[6] This includes the sterol regulatory element-binding protein 1c (SREBP-1c), which is a master transcriptional regulator of fatty acid synthesis.[8] By inhibiting SREBP-1c, Iriflophenone-3-C-beta-glucoside can subsequently reduce the expression of its downstream targets, such as fatty acid synthase (FAS) and hormone-sensitive lipase (HSL), leading to decreased lipogenesis.[6]
Other Biological Activities
-
α-Glucosidase Inhibition: Iriflophenone-3-C-beta-glucoside has been shown to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates in the intestine. This action slows down glucose absorption and contributes to its anti-hyperglycemic effect.[1][2]
-
Antioxidant Activity: The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related conditions.[1]
-
Antimicrobial Activity: Studies have demonstrated the antibacterial potential of Iriflophenone-3-C-beta-glucoside against various bacterial strains.[2][9]
-
Anti-inflammatory Activity: It has also been reported to possess anti-inflammatory properties, suggesting its potential in managing inflammatory disorders.[1][2]
Conclusion
Iriflophenone-3-C-beta-glucoside is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. This technical guide has provided a summary of its key physicochemical properties and outlined standardized protocols for their determination. The elucidation of its role in the AMPK signaling pathway offers a molecular basis for its anti-diabetic effects. Further research, particularly to obtain more experimentally verified physicochemical data and to fully delineate its mechanisms of action, will be crucial for unlocking its full therapeutic potential.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iriflophenone 3-C-glucoside | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin activates the rat sterol-regulatory-element-binding protein 1c (SREBP-1c) promoter through the combinatorial actions of SREBP, LXR, Sp-1 and NF-Y cis-acting elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
